molecular formula C21H25N3O7S B4835830 N-[4-(azepan-1-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B4835830
M. Wt: 463.5 g/mol
InChI Key: DUERPDASVJXNRH-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group, a nitrobenzamide moiety, and an azepane ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the sulfonylation of 4-aminophenyl azepane with sulfonyl chloride, followed by the nitration of the resulting product. The final step involves the coupling of the nitro compound with 4,5-dimethoxybenzoyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . This inhibition leads to the disruption of cellular processes, making it effective against certain bacteria and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(benzylsulfonyl)acetamide
  • N-[4-(1-azepanylsulfonyl)phenyl]-2-phenoxyacetamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its dual presence of a nitrobenzamide and sulfonamide moiety makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O7S/c1-30-19-13-17(18(24(26)27)14-20(19)31-2)21(25)22-15-7-9-16(10-8-15)32(28,29)23-11-5-3-4-6-12-23/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUERPDASVJXNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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